Enantiomeric Purity: A Quantifiable Metric for Stereochemical Integrity
The commercial availability of (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide with a defined and high enantiomeric purity is a critical differentiator for procurement decisions in stereoselective applications. Reputable vendors supply this compound with a standard purity of ≥97% (by HPLC) and a specified enantiomeric excess (ee) for the (S)-enantiomer, ensuring minimal contamination by the undesired (R)-enantiomer . This is in direct contrast to the racemic mixture (CAS: 255713-86-1), which is a 1:1 mixture of both enantiomers , or to the (R)-enantiomer (CAS: 1889287-28-8) which has the opposite chirality . This quantitative specification (e.g., 97% purity, >99% ee) allows researchers to reliably attribute observed biological effects or synthetic outcomes directly to the (S)-enantiomer, eliminating ambiguity arising from racemic or enantiomerically impure samples.
| Evidence Dimension | Purity and Stereochemical Composition |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1889287-24-4), 97% purity |
| Comparator Or Baseline | Racemate (CAS 255713-86-1) or (R)-enantiomer (CAS 1889287-28-8) |
| Quantified Difference | Enantiomeric purity is specified for the (S)-enantiomer, whereas the racemate is a 1:1 mixture. This is a qualitative, yet definitive, difference in stereochemical composition. |
| Conditions | Vendor specification for commercial material |
Why This Matters
This ensures that experimental results are directly attributable to the (S)-enantiomer, which is crucial for SAR studies and applications requiring stereochemical purity.
